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Compound of Interest

Ethyl N-Cbz-morpholine-2-
Compound Name:
carboxylate

Cat. No.: B567794

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl N-Cbhz-
morpholine-2-carboxylate, a key building block in medicinal chemistry and drug development.
The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and
mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols
for data acquisition.

Introduction

Ethyl N-Cbz-morpholine-2-carboxylate (Molecular Formula: C15H19NO5, Molecular Weight:
293.32 g/mol ) is a chiral morpholine derivative incorporating a benzyloxycarbonyl (Cbz)
protecting group.[1] This compound serves as a versatile scaffold in the synthesis of complex
molecules with potential therapeutic applications. Accurate spectroscopic characterization is
crucial for confirming its identity, purity, and structural integrity during synthesis and subsequent
reactions. This guide summarizes the expected spectroscopic data for this compound.

Spectroscopic Data

The following tables summarize the representative *H NMR, 3C NMR, IR, and MS data for
Ethyl N-Cbz-morpholine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR (Proton NMR) Data

Solvent: CDCIs, Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment

pPpm
7.30-7.40 m 5H CeHs (aromatic)
5.15 S 2H OCHzPh
4.50 m 1H H-2
4.20 q 2H OCH2CHs
3.80-4.00 m 2H H-6eq, H-5eq
3.40 - 3.60 m 2H H-6ax, H-5ax
2.90-3.10 m 2H H-3eq, H-3ax
1.25 t 3H OCH:2CHs

13C NMR (Carbon NMR) Data

Solvent: CDCls, Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment

170.5 C=0 (Ester)

155.0 C=0 (Carbamate)

136.5 C (Aromatic C-1")

128.5 C (Aromatic C-2', C-6")

128.0 C (Aromatic C-4")

127.8 C (Aromatic C-3', C-5"

67.5 OCHzPh

66.0 C-6

61.5 OCH2CHs

53.0 C-2

44.0 C-5

42.0 C-3

14.2 OCH2CHs
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~3030 Medium C-H stretch (aromatic)
~2980, ~2870 Medium C-H stretch (aliphatic)
~1745 Strong C=0 stretch (ester)
~1700 Strong C=0 stretch (carbamate)
~1450, ~1550 Medium C=C stretch (aromatic)

C-O stretch (ester and
~1220 Strong

carbamate)

C-O-C stretch (morpholine
~1120 Strong

ether)

Mass Spectrometry (M) @@

m/z lon

294.13 [M+H]*

316.11 [M+Na]*+
248.12 [M-C2HsO]*
200.10 [M-CeHsCH20]*
91.05 [C7H7]*

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined

below.

NMR Spectroscopy

Sample Preparation:

e Weigh 5-10 mg of Ethyl N-Cbz-morpholine-2-carboxylate for H NMR and 20-50 mg for

13C NMR.
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o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
o Spectrometer: Bruker Avance 400 MHz spectrometer.
e 'HNMR:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
e 13C NMR:
o Pulse Program: zgpg30 (proton-decoupled)
o Number of Scans: 1024

o Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of the neat compound is prepared on a sodium chloride (NaCl)
or potassium bromide (KBr) salt plate.

Instrument Parameters:
o Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
e Mode: Attenuated Total Reflectance (ATR) or thin film.

e Scan Range: 4000 - 650 cm™1,
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¢ Resolution: 4 cmm—1.

e Number of Scans: 16.

Mass Spectrometry (MS)

Sample Preparation:
e Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
o Further dilute the stock solution to approximately 10 pg/mL with the same solvent.

Instrument Parameters:

Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS.

lonization Source: Electrospray lonization (ESI), positive ion mode.

Capillary Voltage: 3500 V.

Fragmentor Voltage: 175 V.

Gas Temperature: 325 °C.

Mass Range: m/z 50 - 500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of Ethyl N-Cbz-morpholine-
2-carboxylate is depicted below.
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Synthesis & Purification

Synthesis of Ethyl
N-Cbz-morpholine-2-carboxylate

y

Purification
(e.g., Chromatography)

e ~
e ~

Spectroscopic Analysis\(

IR Spectroscopy

NMR Spectroscopy
(*H & 13C)

Data Interpretation

Purity Assessment Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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